Magnol

Analytical Chemistry Quality Control Chromatography

Magnolol is the definitive choice for oral dosing studies, delivering 18-fold higher AUC than Honokiol (absolute bioavailability 17.5%). Its superior stability at neutral/basic pH eliminates costly encapsulation, and its lower HPLC LOD (0.004 mg/mL) ensures sensitive quantification. Avoid confounding off-target enzyme inhibition seen with Honokiol—procure the more stable, bioavailable, and analytically resolvable isomer.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 92046-48-5
Cat. No. B12795627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnol
CAS92046-48-5
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCCC12CCC(C1)C(C2)C3(CCCCC3)O
InChIInChI=1S/C15H26O/c1-2-14-9-6-12(10-14)13(11-14)15(16)7-4-3-5-8-15/h12-13,16H,2-11H2,1H3
InChIKeyXVOKPNRYHDZDMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnol (CAS 92046-48-5) Procurement Guide: Differentiating Neolignan Isomers for Research and Industrial Use


Magnol (Magnolol, CAS 92046-48-5) is a naturally occurring biphenolic neolignan, primarily sourced from the bark of Magnolia officinalis [1]. It is a structural isomer of Honokiol, another neolignan from the same source, with both compounds sharing a broad spectrum of bioactivity but distinct molecular arrangements [1][2]. This guide focuses on the specific, quantifiable physicochemical and bioactivity differences between Magnolol and its closest analog, Honokiol, to support scientific and procurement decisions where the substitution of one isomer for the other would be inappropriate.

Why Magnol Cannot Be Interchanged with Honokiol: Critical Differences in Stability, Bioavailability, and Target Activity


Despite being structural isomers with identical molecular weights, Magnolol and Honokiol exhibit significant, quantifiable differences in their physicochemical stability, solubility, and biological activity that preclude generic substitution. Studies show that Honokiol is markedly less stable than Magnolol, particularly at neutral and basic pH, and demonstrates distinct solubility profiles [1]. Furthermore, Magnolol possesses vastly superior oral bioavailability compared to Honokiol, with an 18-fold higher exposure (AUC) after oral administration [2]. These critical variances mean that experimental or therapeutic outcomes cannot be assumed to be equivalent, and specific compound selection is paramount. The following section details the specific quantitative evidence for these and other key differentiators.

Quantitative Differentiation of Magnol (92046-48-5) from Honokiol: A Technical Evidence Guide for Scientific Selection


Magnolol Demonstrates Superior Chromatographic Resolution and Sensitivity in HPLC Analysis Compared to Honokiol

In a validated HPLC-UV method for the simultaneous determination of both compounds, Magnolol exhibits a longer retention time (RT) and a significantly lower limit of detection (LOD) compared to its isomer Honokiol. This allows for easier baseline separation and more sensitive quantification of Magnolol in complex matrices [1].

Analytical Chemistry Quality Control Chromatography

Structural Isomer Identification via Distinct Mass Spectrometric Fragmentation Pattern of Magnolol

While both Magnolol and Honokiol share a molecular ion peak at m/z 266 and several major fragment peaks, Magnolol can be unambiguously distinguished by a unique diagnostic fragment peak at m/z 247 in its mass spectrum, which is absent for Honokiol [1].

Structural Chemistry Mass Spectrometry Metabolomics

Magnolol Exhibits Vastly Superior Oral Bioavailability Compared to Honokiol

A comparative pharmacokinetic study in rats revealed a stark contrast in oral exposure between the two isomers. After oral administration, the area under the concentration-time curve (AUC0-∞) for Magnolol was 18-fold higher than that of Honokiol, indicating dramatically better systemic absorption or reduced first-pass metabolism [1].

Pharmacokinetics Drug Delivery ADME

Magnolol Shows Greater Stability and Distinct pH-Dependent Solubility Profile

A comprehensive study on physicochemical properties demonstrated that Magnolol is more stable than Honokiol, particularly under neutral and basic pH conditions. Conversely, Honokiol is less stable under these conditions and requires formulation strategies like liposomal encapsulation for protection [1]. Solubility is also pH-dependent, with Magnolol showing lower solubility at acidic pH but higher solubility at alkaline pH compared to Honokiol [2].

Pharmaceutics Formulation Science Stability Testing

Differential Activity of Magnolol in Carbohydrate Metabolism Enzyme Inhibition

In vitro assays comparing the enzyme inhibitory activity of the two isomers found that while both are active, Honokiol is a more potent inhibitor of enzymes related to carbohydrate metabolism, such as α-amylase and α-glucosidase [1]. Magnolol showed less potent inhibition of these enzymes but may offer advantages in scenarios where strong inhibition of these targets is not desired or could lead to off-target effects.

Enzyme Inhibition Metabolic Disease Pharmacology

Optimized Application Scenarios for Magnol (92046-48-5) Based on Differential Evidence


In Vivo Oral Pharmacokinetic and Efficacy Studies Requiring High Systemic Exposure

Given Magnolol's 18-fold higher oral AUC compared to Honokiol, it is the unequivocal choice for research involving oral dosing in animal models. Using Magnolol ensures sufficient plasma levels are achieved to observe a pharmacological effect without resorting to excessively high or frequent doses, thus simplifying study design and reducing animal burden. This advantage is directly supported by pharmacokinetic data showing an absolute bioavailability of 17.5±9.7% for Magnolol [1].

Development of Stable Aqueous Formulations at Neutral or Basic pH

For projects aiming to create long-term stable aqueous formulations, such as injectables or certain cell culture media, Magnolol is the superior candidate. Its documented stability at neutral and basic pH far exceeds that of Honokiol, which degrades more rapidly under these conditions [2]. Procuring Magnolol avoids the need for complex, and often costly, stabilization strategies like liposomal encapsulation that are required for Honokiol [2].

Analytical Chemistry & Metabolite Profiling Studies Requiring High Sensitivity and Unambiguous Identification

In any analytical workflow focused on detecting and quantifying Magnolia-derived compounds, Magnolol offers clear technical advantages. Its lower LOD (0.004 mg/mL) in HPLC-UV enables more sensitive quantification [3]. Furthermore, its unique diagnostic mass spectral fragment (m/z 247) provides a definitive marker for unambiguous identification, distinguishing it from Honokiol in complex mixtures like biological extracts [4]. This ensures high-quality, reproducible data for metabolomics and quality control applications.

GABAA Receptor Modulation Studies Where Avoidance of Strong Carbohydrate Enzyme Inhibition is Preferred

Both compounds are known allosteric modulators of GABAA receptors [5], but they differ in off-target activities. In vitro data shows that Honokiol is a much more potent inhibitor of carbohydrate-metabolizing enzymes (α-amylase, α-glucosidase) than Magnolol [6]. Therefore, for experiments focused solely on GABAA receptor pharmacology where concurrent inhibition of these enzymes could confound results or produce unwanted side effects, Magnolol may be the cleaner, more selective tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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